molecular formula C18H29ClN2O3 B2400664 N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride CAS No. 1052534-43-6

N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride

Cat. No. B2400664
CAS RN: 1052534-43-6
M. Wt: 356.89
InChI Key: JNOWUEGBIGBOKH-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and a hydrochloride group, which suggests it’s a hydrochloride salt.


Molecular Structure Analysis

The compound likely has a complex molecular structure involving a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, a related compound, N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide, has a density of 1.1±0.1 g/cm3, a boiling point of 385.5±30.0 °C at 760 mmHg, and a flash point of 186.9±24.6 °C .

Scientific Research Applications

Radiosynthesis Applications

The synthesis and application of radioactively labeled compounds for studying metabolism and mode of action in herbicides and safeners demonstrate the utility of similar chemical compounds in tracing and understanding biochemical pathways. For instance, reductive dehalogenation techniques were used to obtain high specific activity labeled compounds, highlighting a methodological approach that could potentially be applied to compounds like N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride for similar research purposes (Latli & Casida, 1995).

Comparative Metabolism Studies

Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes illustrates how related compounds are metabolized differently across species. This kind of study could inform the metabolic fate and toxicological profiles of related chemical entities, providing crucial information for assessing their safety and efficacy (Coleman et al., 2000).

Synthesis and Structural Studies

The stereoselective synthesis of cis-3,4-disubstituted piperidines and the exploration of reactions leading to various piperidine derivatives indicate the breadth of synthetic chemistry techniques applicable to creating and modifying piperidine-based compounds. Such synthetic methodologies could be pertinent to the preparation and modification of N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride for specific research or therapeutic purposes (Mollet et al., 2011).

Antimicrobial and Antitubercular Activities

The synthesis and screening of s-triazine-based scaffolds for antimicrobial and antimycobacterial activities exemplify the potential pharmaceutical applications of compounds with complex structures, including piperidine derivatives. Such studies suggest the utility of structural analogs in developing new therapeutic agents against a range of microbial pathogens (Patel et al., 2012).

Anti-inflammatory and Analgesic Activities

Research into the development of novel chemical entities with potential anti-inflammatory and analgesic activities showcases the therapeutic applications of compounds containing acetamide derivatives. This indicates that N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride could potentially be explored for similar pharmacological properties (Rani et al., 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications. Piperidine derivatives are of interest in the pharmaceutical industry, and there may be potential for discovering new drugs with this structure .

properties

IUPAC Name

N-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c1-13-5-4-6-14(2)20(13)11-17(22)12-23-18-9-7-16(8-10-18)19-15(3)21;/h7-10,13-14,17,22H,4-6,11-12H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOWUEGBIGBOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)NC(=O)C)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride

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